4-ヨード-1H-ピラゾール-5-カルボン酸

説明

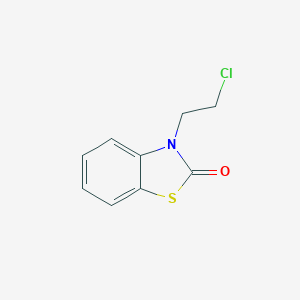

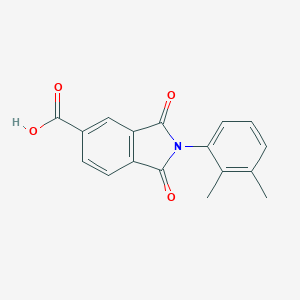

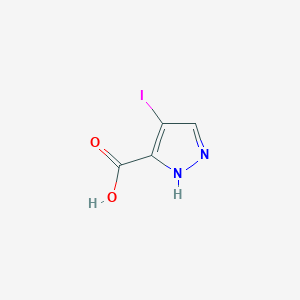

4-Iodo-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C4H3IN2O2 . It is used as an intermediate in the synthesis of biologically active compounds .

Molecular Structure Analysis

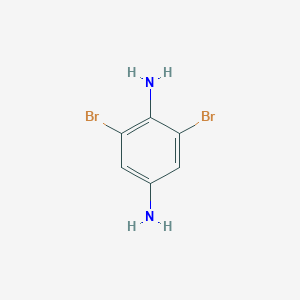

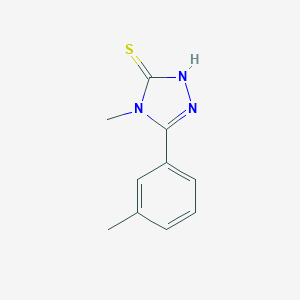

The molecular structure of 4-iodo-1H-pyrazole-5-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. One of the carbon atoms in the ring is substituted with an iodine atom .Physical And Chemical Properties Analysis

4-Iodo-1H-pyrazole-5-carboxylic acid is a solid substance. It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

生物活性化合物の合成

4-ヨード-1H-ピラゾール-5-カルボン酸は、さまざまな生物活性化合物の合成において貴重な中間体として役立ちます。 これは、特にさらなる化学変換に不可欠なジヨードおよびトリヨードピラゾール誘導体を生成するためのヨウ素化プロセスに有用です .

インジウムを介したヘテロビアリルの合成

この化合物は、インジウムを介した合成プロセスで、2つの異なる芳香環を含む化合物であるヘテロビアリルを生成するために使用されてきました。 このようなプロセスは、医薬品や農薬の開発において重要です .

がん研究

がん研究では、ピラゾールの誘導体が合成され、がん細胞の増殖を阻害する可能性について研究されてきました。 例えば、合成されたピラゾール誘導体は、がん細胞における創傷治癒とコロニー形成を阻止し、細胞周期の段階を遅らせ、DNA損傷を介してアポトーシスを誘発する可能性があることが示されました .

有機合成

4-ヨード-1H-ピラゾール-5-カルボン酸の誘導体を含むピラゾール構造は、誘導基と変換基の両方として有機合成において役割を果たします。 この汎用性は、さまざまな農業および医薬活性を持つ小分子の作成における基本的な要素となっています .

合成中間体

ピラゾール含有化合物は、合成中間体としての適用性により、さまざまな分野で影響力を持っています。 それらは、生物学、物理化学、材料科学、産業用途に関連する化学物質の調製に使用されます .

作用機序

Target of Action

It is known to interact with alcohol dehydrogenase 1a, 1b, and 1c, and mycocyclosin synthase . These enzymes play crucial roles in various metabolic processes.

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in their activity

Biochemical Pathways

Given its interaction with alcohol dehydrogenase enzymes, it may influence alcohol metabolism

Result of Action

One study suggests that a compound with a similar structure had potent in vitro antipromastigote activity , indicating potential antimicrobial effects

実験室実験の利点と制限

4-iodo-1H-pyrazole-5-carboxylic acid has several advantages and limitations when used in lab experiments. One of the main advantages of 4-iodo-1H-pyrazole-5-carboxylic acid is that it is relatively stable and can be stored for long periods of time. In addition, 4-iodo-1H-pyrazole-5-carboxylic acid is relatively inexpensive and easy to obtain. However, 4-iodo-1H-pyrazole-5-carboxylic acid is not suitable for use in certain experiments due to its low solubility in some solvents. Furthermore, 4-iodo-1H-pyrazole-5-carboxylic acid is not suitable for experiments involving high temperatures, as it can decompose at temperatures above 200°C.

将来の方向性

4-iodo-1H-pyrazole-5-carboxylic acid has a wide range of potential future directions. One of the most promising areas of research is the development of new synthesis methods for 4-iodo-1H-pyrazole-5-carboxylic acid and other pyrazole derivatives. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-iodo-1H-pyrazole-5-carboxylic acid. Additionally, further research is needed to develop new applications for 4-iodo-1H-pyrazole-5-carboxylic acid and other pyrazole derivatives. Finally, further research is needed to develop new methods for the analysis and characterization of 4-iodo-1H-pyrazole-5-carboxylic acid and other pyrazole derivatives.

合成法

4-iodo-1H-pyrazole-5-carboxylic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of ethyl iodide and hydrazine hydrate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces a mixture of 4-iodo-1H-pyrazole-5-carboxylic acid and ethyl pyrazole-5-carboxylate. The mixture can then be separated by fractional distillation. Other methods of synthesis include the reaction of ethyl bromide and hydrazine hydrate, the reaction of ethyl iodide and hydrazine, and the reaction of ethyl iodide and hydrazine sulfate.

Safety and Hazards

The safety information available indicates that 4-iodo-1H-pyrazole-5-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

4-iodo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFNKBDXYFKEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360965 | |

| Record name | 4-iodo-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6647-93-4 | |

| Record name | 4-Iodo-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6647-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-iodo-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B187107.png)